molecular formula C23H25ClN4OS B2359376 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 422532-06-7

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2359376
CAS No.: 422532-06-7
M. Wt: 440.99
InChI Key: ZIWVUKNDHOYFFI-UHFFFAOYSA-N
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Description

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Derivatives : The compound serves as a precursor in the synthesis of various biologically active derivatives. For instance, derivatives combining phenylthiazole and quinazoline moieties have been synthesized and evaluated for their antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Badwaik et al., 2009).
  • Antimicrobial Properties : Derivatives have been shown to possess significant antimicrobial properties, including antifungal and antibacterial activities. The synthesis of new 2,5-dichloro thienyl substituted thiazole derivatives, for example, highlighted their potential as antimicrobial agents (Sarojini et al., 2010).

Inhibitory Activities and Molecular Docking

  • Kinase Inhibition : Certain derivatives act as covalent-binding, irreversible inhibitors of kinase domains, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in cancer therapy (Wissner et al., 2005).
  • Molecular Docking Studies : Theoretical studies, including molecular docking, have provided insights into the interaction mechanisms of these compounds with target proteins, aiding in the design of molecules with improved biological activities. For example, molecular docking studies suggested favorable interactions between newly synthesized compounds and SHP2 protein, indicating potential inhibitory activity (Wu et al., 2022).

Antihistaminic Agents and Antituberculosis Studies

  • Development of H1-Antihistaminic Agents : Derivatives have been explored for their H1-antihistaminic activity, showing promise as new class agents for treating allergies with minimal sedative effects (Alagarsamy & Parthiban, 2013).
  • Antituberculosis Activity : Compounds derived from this chemical structure have been synthesized and tested for their antituberculosis activity, highlighting their potential in treating Mycobacterium tuberculosis infections (Chitra et al., 2011).

Theoretical and Spectroscopic Studies

  • DFT and Spectroscopic Analysis : Theoretical studies, such as Density Functional Theory (DFT), along with spectroscopic analysis, have been employed to investigate the structural properties, molecular electrostatic potential, and frontier molecular orbital analysis of these compounds, providing valuable insights into their electronic structures and reactivity (Wu et al., 2022).

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-16-10-12-28(13-11-16)21(29)15-30-23-26-20-5-3-2-4-19(20)22(27-23)25-14-17-6-8-18(24)9-7-17/h2-9,16H,10-15H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWVUKNDHOYFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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